Product packaging for Fvptdvgpfaf(Cat. No.:)

Fvptdvgpfaf

Cat. No.: B10848779
M. Wt: 1196.3 g/mol
InChI Key: COFTYEBEOOYCDC-KTHKGSMISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fvptdvgpfaf is a synthetic peptide sequence corresponding to a fragment of calcitonin and Calcitonin Gene-Related Peptide (CGRP), which are critically involved in calcium metabolism and vascular physiology . This defined peptide is supplied exclusively for laboratory research applications. Its primary research value lies in the study of endocrine signaling, receptor binding mechanisms, and the structural characteristics of these hormones. The sequence is noted to contain potential reverse-turn motifs, which are key structural features for molecular recognition and protein-protein interactions . Researchers can utilize this peptide as a tool in various biochemical and pharmacological assays, including receptor characterization, antibody development, and as a standard in mass spectrometry. This product is strictly labeled "For Research Use Only" (RUO) and is not intended for any diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C60H81N11O15 B10848779 Fvptdvgpfaf

Properties

Molecular Formula

C60H81N11O15

Molecular Weight

1196.3 g/mol

IUPAC Name

(3S)-3-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-[[(2S)-1-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C60H81N11O15/c1-33(2)48(67-54(79)42(31-47(74)75)65-58(83)50(36(6)72)69-56(81)45-25-17-27-71(45)59(84)49(34(3)4)68-52(77)40(61)28-37-18-10-7-11-19-37)57(82)62-32-46(73)70-26-16-24-44(70)55(80)64-41(29-38-20-12-8-13-21-38)53(78)63-35(5)51(76)66-43(60(85)86)30-39-22-14-9-15-23-39/h7-15,18-23,33-36,40-45,48-50,72H,16-17,24-32,61H2,1-6H3,(H,62,82)(H,63,78)(H,64,80)(H,65,83)(H,66,76)(H,67,79)(H,68,77)(H,69,81)(H,74,75)(H,85,86)/t35-,36+,40-,41-,42-,43-,44-,45-,48-,49-,50-/m0/s1

InChI Key

COFTYEBEOOYCDC-KTHKGSMISA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C(C)C)NC(=O)[C@H](CC5=CC=CC=C5)N)O

Canonical SMILES

CC(C)C(C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C4CCCN4C(=O)C(C(C)C)NC(=O)C(CC5=CC=CC=C5)N

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Fvptdvgpfaf

Foundational Solid-Phase Peptide Synthesis (SPPS) for FVPTDVGPFAF Scaffolds

Solid-Phase Peptide Synthesis (SPPS) represents the cornerstone for assembling the this compound peptide backbone. This technique involves anchoring the C-terminal amino acid to a polymer resin and sequentially adding protected amino acid residues. americanpeptidesociety.orgformulationbio.com The growing peptide chain remains attached to the solid support throughout the synthesis, which simplifies the purification process by allowing for the removal of excess reagents and byproducts through simple filtration and washing steps. beilstein-journals.org The most widely adopted strategy for this process is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach, which utilizes the base-labile Fmoc group for temporary Nα-amino protection and acid-labile groups for permanent side-chain protection. beilstein-journals.orgaltabioscience.com

The construction of the this compound sequence via Fmoc-based SPPS involves a series of optimized cycles, each consisting of Nα-Fmoc deprotection and amino acid coupling steps. uci.edu The choice of solid support is critical; for a C-terminal amide like this compound-NH₂, a Rink amide resin is commonly used. researchgate.netuci.edu

Optimization of the coupling step is crucial for achieving high yields and purity. This involves the activation of the carboxylic acid group of the incoming Fmoc-amino acid to facilitate the formation of the peptide bond. A variety of coupling reagents are available, each with different efficiencies and propensities for side reactions. nih.gov The selection of the appropriate reagent can be critical, especially for sterically hindered couplings which may occur in the this compound sequence (e.g., coupling to Proline or Valine).

Table 1: Common Coupling Reagents for Fmoc-SPPS

Reagent Class Examples Characteristics
Carbodiimides DCC, DIC Often used with additives like HOBt or HOAt to improve efficiency and reduce racemization. chempep.com
Phosphonium Salts PyBOP, HBTU, HATU Highly efficient reagents that form active esters, promoting rapid coupling. uci.edukirj.ee

The deprotection of the Fmoc group is typically achieved using a solution of a secondary amine, most commonly 20% piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). uci.educhempep.com The progress of both deprotection and coupling steps can be monitored in real-time by detecting the UV absorbance of the released fluorenyl group, a feature that is particularly useful in automated synthesis protocols. altabioscience.comnih.gov

The formation of a peptide bond during the synthesis of this compound is a nucleophilic addition-elimination reaction. khanacademy.org The process begins with the activation of the carboxyl group of the incoming Fmoc-amino acid by a coupling reagent. This creates a highly reactive intermediate, typically an active ester. nih.gov The deprotected N-terminal amine of the resin-bound peptide then acts as a nucleophile, attacking the carbonyl carbon of this activated intermediate. khanacademy.org This leads to the formation of a tetrahedral intermediate, which subsequently collapses to form the stable amide (peptide) bond and releases the activating group. iastate.edunih.gov Computational studies indicate that the energy requirements for this process are significantly reduced compared to reactions in the gas phase without catalysis. rsc.org

The repetitive nature of SPPS makes it highly amenable to automation. americanpeptidesociety.orgyoutube.com Automated peptide synthesizers perform all the necessary steps—reagent delivery, mixing, washing, and deprotection—in pre-programmed cycles. formulationbio.com This robotic handling minimizes human error and ensures high reproducibility between syntheses. americanpeptidesociety.org For a decapeptide like this compound, an automated platform can significantly reduce synthesis time and labor. beilstein-journals.org Modern synthesizers may also incorporate features like microwave heating to accelerate coupling and deprotection reactions, which is especially beneficial for overcoming difficult sequences or sterically hindered residues that might be present in the this compound chain. beilstein-journals.orgamericanpeptidesociety.org

Advanced Aza-Amino Acid Incorporation Strategies in this compound Analogues

To explore the structure-activity relationships of this compound, analogues are often created by substituting one or more amino acids with aza-amino acids. researchgate.net An aza-peptide is a peptidomimetic where the α-carbon of an amino acid residue is replaced by a nitrogen atom. researchgate.net This modification can enforce specific conformations, such as β-turns, and may increase the peptide's resistance to enzymatic degradation. researchgate.netkirj.ee

A general protocol for the stepwise solid-phase synthesis of aza-peptides using Fmoc chemistry has been developed and applied to the synthesis of this compound analogues. researchgate.net This method is based on the activation of N'-alkyl fluoren-9-ylmethyl carbazates, which serve as the Fmoc-protected aza-amino acid precursors. researchgate.net These precursors are activated for coupling using reagents like phosgene (B1210022) or its derivatives. researchgate.netkirj.ee This protocol has proven effective for incorporating aza-amino acid residues with a variety of side chains, including aliphatic (like aza-Valine or aza-Alanine), aromatic (like aza-Phenylalanine), and even heteroatomic side chains (like aza-Aspartic acid). researchgate.net One challenge noted with this method is the potential for acid-promoted loss of aromatic side chains during the final cleavage of the peptide from the resin, which can be mitigated by controlling the temperature. researchgate.net

The submonomer synthesis strategy offers a versatile and efficient route to introduce a wide variety of side chains into aza-peptide analogues of this compound. nih.govucsb.edu This method avoids the need to pre-synthesize a unique aza-amino acid monomer for each desired side chain. Instead, it employs a two-step monomer addition cycle directly on the solid support. nih.gov

Table 2: The Submonomer Synthesis Cycle for Aza-Peptides

Step Description Reagents
1. Acylation The resin-bound peptide's N-terminal amine is acylated with an activated haloacetic acid, typically bromoacetic acid. Bromoacetic acid, N,N'-diisopropylcarbodiimide (DIC)

| 2. Displacement | A primary amine, which contains the desired side chain, displaces the bromide via nucleophilic substitution. This installs the aza-residue's side chain. | A diverse library of primary amines (R-NH₂) |

This two-step cycle is repeated to incorporate the aza-amino acid at the desired position within the this compound sequence. nih.gov The major advantage of this approach is its modularity; hundreds of different primary amines are commercially available, allowing for the rapid generation of a diverse library of this compound analogues with varied side-chain functionalities. ucsb.edu This method is fully compatible with standard Fmoc-SPPS, enabling the creation of peptide-peptoid hybrids. ucsb.edu

The incorporation of an aza-amino acid into a peptide chain is often kinetically challenging. researchgate.net The nucleophilicity of the terminal nitrogen of the semicarbazide (B1199961) (the aza-residue) is lower than that of a standard amino group, making the subsequent peptide bond formation slower. biorxiv.org Kinetic studies on model peptides have shown that the reaction time for forming an aza-peptide bond can be significantly longer than for a typical peptide bond. researchgate.net

Furthermore, steric hindrance plays a significant role in the reaction rate. researchgate.net The bulkiness of the side chain of both the incoming amino acid and the aza-amino acid residue on the resin can impede the coupling reaction. researchgate.netkirj.ee In the context of this compound, incorporating an aza-amino acid next to bulky residues like Phenylalanine (F), Valine (V), or Proline (P) would likely require optimized coupling conditions, such as extended reaction times, elevated temperatures (e.g., microwave heating), or the use of highly efficient coupling reagents like COMU. researchgate.netkirj.eebiorxiv.org Research indicates that the steric hindrance from the aza-amino acid's own side chain has a more substantial effect on the reaction rate than the incoming amino acid. researchgate.net Therefore, synthesizing an aza-Valine analogue of this compound would be expected to be more challenging than synthesizing an aza-Glycine analogue. researchgate.net

Strategic Introduction of Aza-Amino Acid Residues for Conformational Control

The replacement of an α-carbon in an amino acid residue with a nitrogen atom, creating an aza-amino acid, is a powerful tool for influencing peptide conformation. kirj.eenih.gov This modification is known to predispose the peptide backbone to adopt β-turn conformations, which are critical recognition motifs in many biological processes. acs.orgnih.gov

A systematic approach to understanding the role of specific residues in maintaining the bioactive conformation of this compound has been undertaken through "aza-amino acid scanning." acs.org This technique involves the stepwise replacement of each amino acid in the peptide sequence with its corresponding aza-amino acid analogue. Such scans have been successfully performed on this compound, providing valuable insights into the importance of β-turn structures for its antagonist activity. acs.org

The synthesis of these aza-peptide analogues of this compound is typically achieved through solid-phase peptide synthesis (SPPS) utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. acs.org A general protocol involves the activation of N'-alkyl fluoren-9-ylmethyl carbazates with phosgene or a phosgene equivalent to couple the aza-amino acid residue. acs.org This method has proven effective for incorporating a variety of aza-amino acid residues with aliphatic (e.g., aza-Alanine, aza-Leucine, aza-Valine, aza-Glycine) and aromatic (e.g., aza-Phenylalanine, aza-Tyrosine, aza-Tryptophan) side chains. acs.org Furthermore, protocols have been developed for the convenient synthesis of aza-peptides containing heteroatomic side chains, such as those found in Lysine (B10760008), Ornithine, Arginine, and Aspartic acid. acs.org

It is important to note that challenges can arise during the synthesis of aza-peptides. For instance, acid-promoted loss of aromatic side chains has been observed with aza-Tryptophan and aza-Tyrosine residues during the cleavage of the peptide from the solid support. acs.org However, this side reaction can often be suppressed by careful control of the cleavage temperature. acs.org The successful application of aza-amino acid scanning to this compound underscores the utility of this strategy in probing the conformational requirements for its biological function.

Rational Design and Synthesis of Constrained this compound Mimics

To further explore and stabilize the bioactive conformation of this compound, the rational design and synthesis of constrained mimics have been pursued. These strategies aim to lock the peptide into a specific three-dimensional structure, thereby potentially increasing receptor affinity and metabolic stability.

Synthesis of Indolizidinone Amino Acid (I2aa) and Other Constrained Analogues

One approach to inducing conformational constraint is through the incorporation of bicyclic amino acid analogues. Indolizidinone amino acids (I2aa) are rigid dipeptide surrogates that can effectively mimic β-turn structures. The synthesis of these complex building blocks often involves multi-step sequences. While the direct application to this compound is a logical extension, the foundational methodologies for creating these scaffolds have been well-established. For instance, alkyl-branched indolizidinone amino acids have been synthesized and utilized as scaffolds in the solid-phase synthesis of peptide hormone mimics. scholaris.ca The synthesis of such scaffolds provides a pathway to creating constrained analogues of peptides like this compound, where the native dipeptide sequence could be replaced by an I2aa unit to enforce a specific turn geometry. The paired use of aza-amino acyl proline and indolizidinone amino acid residues has also been explored as a strategy for peptide mimicry. researchgate.net

Application of Advanced Cyclization Reactions (e.g., Diels-Alder, Alder-ene) in this compound Peptidomimetic Design

Advanced cyclization reactions offer a powerful means to generate macrocyclic peptidomimetics with well-defined conformations. The Diels-Alder reaction, a [4+2] cycloaddition, and the Alder-ene reaction are particularly attractive for their ability to form stable carbon-carbon bonds under relatively mild conditions. organic-chemistry.orgnih.gov

These reactions can be employed to create cyclic analogues of this compound, where the cyclization constrains the peptide backbone. nih.govsigmaaldrich.cnnih.govresearchgate.netresearchgate.net For a Diels-Alder approach, the peptide would be synthesized with a diene and a dienophile incorporated into its sequence at appropriate positions. Subsequent intramolecular reaction would yield a bicyclic structure. The versatility of this approach allows for the creation of a variety of macrocyclic structures with different sizes and conformational biases. nih.govsigmaaldrich.cnresearchgate.net Similarly, the Alder-ene reaction, involving an alkene with an allylic hydrogen (the ene) and a multiple bond (the enophile), can be used to forge a new σ-bond and introduce conformational rigidity. organic-chemistry.orgnih.gov While the direct application of these specific cyclization strategies to this compound is a subject for further investigation, their proven utility in creating structurally diverse and constrained peptides makes them highly relevant for the design of novel this compound mimics.

Chemoselective Alkylation and Further Derivatization for this compound Libraries

The generation of peptide libraries is a key strategy in drug discovery for exploring a wide range of chemical space and identifying leads with improved properties. Chemoselective reactions, which target specific functional groups within a peptide, are invaluable for the synthesis of such libraries. nih.gov

Chemoselective alkylation of specific amino acid side chains in this compound or its analogues can be used to introduce a variety of substituents, thereby creating a library of derivatives. nih.govnih.gov For example, the ε-amino group of a lysine residue could be selectively alkylated to introduce different chemical moieties. A divergent synthetic approach, where a common precursor is derivatized in the final steps, is an efficient way to generate such a library. nih.gov The synthesis of aza-peptides with basic amino acid residues, such as aza-lysine, aza-ornithine, and aza-arginine, through the alkylation of a protected aza-glycine residue, provides another avenue for creating diverse libraries of this compound analogues. nih.gov These derivatization strategies allow for the systematic modification of the peptide's properties, such as lipophilicity, charge, and steric bulk, which can have a profound impact on its biological activity. The creation of such libraries from this compound is a logical step in the optimization of this peptide antagonist. researchgate.net

Conformational Analysis and Structural Characterization of Fvptdvgpfaf Analogues

Computational Approaches to Elucidating FVPTDVGPFAF Conformational Space

Computational methods are indispensable for exploring the vast conformational landscape of peptides like this compound. These techniques allow researchers to predict stable conformations, understand dynamic transitions, and evaluate the accuracy of theoretical models.

Ab Initio and Density Functional Theory (DFT) Calculations for Backbone Torsion Angles

Ab initio and Density Functional Theory (DFT) calculations are powerful quantum mechanical methods used to determine the electronic structure and energies of molecules. For peptides, these methods are applied to calculate the energies of various backbone torsion angles (phi, psi, and omega), which define the peptide's secondary structure. By systematically varying these dihedral angles and optimizing the resulting geometries, researchers can map out the potential energy surface and identify low-energy conformers. DFT, in particular, offers a balance between accuracy and computational cost, making it suitable for studying the subtle energy differences between various peptide conformations, including those dictated by backbone torsion angles. These calculations can reveal preferred dihedral angle distributions and the stability of different secondary structural elements, such as alpha-helices and beta-strands, within the peptide chain nih.govscirp.orgphyschemres.orgmdpi.com.

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior

Molecular Dynamics (MD) simulations provide a time-dependent perspective on peptide behavior, allowing researchers to observe how peptides like this compound move and change shape over time. By integrating Newton's laws of motion, MD simulations track the trajectories of atoms and molecules, revealing dynamic conformational ensembles. These simulations are crucial for understanding peptide flexibility, folding pathways, and the interconversion between different structural states researchgate.netnih.govutep.edunih.govnih.govarxiv.org. Advanced MD techniques, such as replica-exchange molecular dynamics (REMD), enhance sampling efficiency, enabling the exploration of a broader range of conformational states, which is particularly important for flexible peptides that exist as an ensemble of structures rather than a single static form researchgate.netnih.govchemrxiv.orgbiorxiv.org. MD simulations can also be used to recover conformational ensembles from experimental NMR data by incorporating experimental restraints into the simulation protocols nih.gov.

Evaluation and Comparison of Force Fields in this compound Conformational Prediction

The accuracy of MD simulations heavily relies on the underlying force field, which describes the potential energy of the system as a function of atomic positions. Various force fields, such as AMBER, CHARMM, OPLS, and GROMOS, have been developed and optimized for biomolecules neutron-sciences.orgnih.govmdpi.comnih.govmpg.de. Evaluating and comparing these force fields is essential for selecting the most appropriate one for accurately predicting the conformational behavior of this compound and its analogues. Studies often compare the ability of different force fields to reproduce experimental data, such as NMR-derived distances or crystallographic structures, or to accurately model specific molecular properties like hydrogen bonding and charge distribution chemrxiv.orgmdpi.comnih.govmpg.dempg.de. This comparative analysis helps identify force fields that best capture the nuances of peptide conformational preferences.

Spectroscopic and Diffraction Techniques for this compound Structural Elucidation

Experimental techniques are vital for validating computational predictions and providing direct structural information about peptides in different states.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformational Ensembles

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure and dynamics of peptides in solution nih.govresearchgate.netnmims.edunih.gov. It provides atomic-level insights into the molecular environment and can characterize peptides that exist as dynamic conformational ensembles. Techniques such as 2D COSY (Correlation Spectroscopy) and 2D NOESY (Nuclear Overhauser Effect Spectroscopy) are particularly powerful. NOESY experiments yield information about through-space distances between protons, which are critical for defining the peptide's fold and identifying specific conformers within an ensemble researchgate.netdigitellinc.comacs.org. NMR is also sensitive to dynamic processes, allowing for the study of interconversion rates between different conformational states researchgate.netnih.govacs.orgutoronto.ca. The ability of NMR to probe peptides in their native solution environment makes it an invaluable complement to solid-state techniques nmims.edu.

Circular Dichroism (CD) Spectroscopy in Secondary Structure Analysisfiveable.me

Circular Dichroism (CD) spectroscopy is a powerful technique for characterizing the secondary structural elements of peptides, including alpha-helices, beta-sheets, and random coils creative-proteomics.comamericanpeptidesociety.orgmdpi.compnas.orgnih.govnih.gov. This method measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The peptide backbone, with its asymmetric peptide bonds, exhibits distinct CD spectra depending on its secondary structure. Specifically, alpha-helices typically show negative peaks at approximately 222 nm and 208 nm, and a positive peak around 190 nm. Beta-sheets are characterized by a positive peak near 195 nm and a negative peak around 217 nm, while random coils present a more neutral spectrum with less defined peaks americanpeptidesociety.orgmdpi.com.

By analyzing the far-UV CD spectrum (180-250 nm), researchers can estimate the proportion of different secondary structures within a peptide like this compound analogues creative-proteomics.comamericanpeptidesociety.orgpnas.org. This technique is invaluable for monitoring conformational changes induced by environmental factors such as pH, temperature, or ligand binding, and for assessing peptide stability americanpeptidesociety.orgnih.govnih.gov. Advanced algorithms and databases, such as BeStSel, are available for the quantitative analysis of CD spectra, enabling more accurate secondary structure prediction, even for complex structures like beta-sheets pnas.orgelte.hu. The analysis of CD data can also provide insights into helix-coil transitions and other structural alterations nih.gov.

Table 1: Representative CD Spectral Signatures for Peptide Secondary Structures

Secondary StructureCharacteristic Far-UV CD Bands (nm)
Alpha-helixNegative peaks at ~222, ~208; Positive peak at ~190
Beta-sheetPositive peak at ~195; Negative peak at ~217
Random CoilWeak, less defined peaks

Deconstructing Conformational Preferences in this compound and its Peptidomimetics

Understanding the conformational landscape of this compound and its peptidomimetics requires a detailed examination of various factors that influence peptide folding and stability. These include the propensity to form specific turns, the role of internal hydrogen bonding, stereoelectronic effects, and the impact of backbone modifications.

Role of Intramolecular Hydrogen Bonding and Stereoelectronic Effects on this compound Conformationmdpi.comoup.com

Intramolecular hydrogen bonding plays a critical role in stabilizing peptide secondary and tertiary structures fiveable.meresearchgate.netupenn.edu. In peptides like this compound, these bonds form between backbone amide protons (NH) and carbonyl oxygens (C=O), contributing to the formation of stable alpha-helices and beta-sheets fiveable.meresearchgate.netupenn.edu. Beyond these well-established interactions, specific hydrogen bonding modes, such as C5 or C7 interactions, are also recognized for their influence on conformation researchgate.net.

Impact of Backbone Modifications (e.g., Imino Urea (B33335) Planarity) on this compound Conformational Stabilityacs.org

Modifications to the peptide backbone are a key strategy in peptidomimetics to enhance proteolytic stability and improve pharmacological properties nih.govnih.govslideshare.netfrontiersin.org. Altering the chemical connectivity of the backbone can lead to significant changes in conformational stability and resistance to degradation by proteases nih.govnih.govfrontiersin.org. For example, the introduction of aza-amino acids, which replace the alpha-carbon with a nitrogen atom, results in a semicarbazide (B1199961) analogue with a more planar backbone segment researchgate.netmdpi.com. This increased planarity, particularly in imino urea moieties, can impose conformational constraints and reinforce specific secondary structures, such as beta-turns researchgate.netmdpi.com.

Backbone cyclization, through various methods including N-backbone and C-backbone linkages, is another approach to confer conformational constraint and improve peptide stability and target binding efficacy researchgate.net. These modifications can restrict the number of accessible peptide conformations, leading to increased selectivity and stability slideshare.net. The systematic exploration of such backbone modifications, including the impact of planarity in moieties like imino urea, is crucial for designing stable and functionally potent peptide analogues of compounds like this compound.

Table 2: Influence of Backbone Modifications on Peptide Conformation

Modification TypeImpact on ConformationPotential Benefits
Aza-amino acid substitutionPromotes β-turns; imposes conformational restrictions; increases backbone planarity.Enhanced β-turn propensity; potential for increased activity.
Backbone CyclizationRestricts local and global mobility; confers conformational constraint.Improved stability; enhanced target binding; metabolic stability.
Imino Urea PlanarityReinforces specific secondary structures (e.g., β-turns); alters dihedral angles.Increased conformational stability; potential for selectivity.

Compound Name List:

this compound

Molecular Recognition and Receptor Interaction Mechanisms of Fvptdvgpfaf

Unraveling the Antagonist Activity of FVPTDVGPFAF at Calcitonin Gene-Related Peptide (CGRP) Receptors

This compound functions as an antagonist within the CGRP signaling pathway, a system implicated in various physiological processes, including migraine pathophysiology mpg.dempg.de. Its antagonist activity is directed towards the CGRP receptor complex.

Molecular Basis of CGRP Receptor (CRLR/RAMP1 Complex) Interaction with this compound

The CGRP receptor is a heterodimeric complex formed by the calcitonin receptor-like receptor (CRLR) and receptor activity-modifying protein 1 (RAMP1) google.comnih.govnih.govnih.gov. This complex is essential for mediating the biological effects of CGRP. This compound, as a CGRP receptor antagonist, interacts with this CLR/RAMP1 complex to block the binding and subsequent signaling of CGRP google.comrochester.edunih.gov. While specific detailed molecular interactions of this compound with the CLR/RAMP1 complex are not extensively detailed in the provided snippets, it is understood that antagonists can engage with different regions of this receptor complex google.com. Some CGRP receptor antagonists have been shown to interact with the amino terminus of CRLR or transmembrane domain 7 (TM7) of the receptor, potentially forming a binding pocket between CRLR and RAMP1 google.comnih.gov. This compound's mechanism of antagonism involves binding to this receptor complex, thereby preventing CGRP from activating downstream signaling pathways.

Functional Subdomain Delineation and Specific Residue Involvement in this compound Binding

Detailed studies specifically delineating the functional subdomains and precise residues critical for this compound's interaction with the CGRP receptor are not explicitly provided in the accessible search results. However, research on CGRP and other antagonists suggests that specific regions and amino acid residues are vital for receptor binding and activity mpg.degoogle.comgoogle.comnih.gov. For instance, studies on CGRP itself have identified regions and residues, such as residues 28-37 and 8-18, as important for high-affinity binding, with specific residues like R11, R18, T30, V32, S34, and F37 being implicated in receptor binding nih.gov. Additionally, modifications at positions like Pro29 and Pro34 in CGRP analogues have been shown to affect binding affinity mpg.de. While these findings offer insights into general CGRP receptor recognition, direct attribution of specific subdomain or residue involvement for this compound requires further dedicated research.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational approaches used to establish relationships between the chemical structure of molecules and their biological activity, aiding in the design of new therapeutic agents nih.govnih.govnih.govmdpi.comslideshare.net. These methodologies are valuable for understanding how modifications to a compound's structure influence its efficacy and selectivity.

Influence of Conformational Constraints on this compound Binding Affinity and Selectivity

The three-dimensional conformation of a ligand is a critical determinant of its binding affinity and selectivity for a target receptor mpg.denih.govnih.govrsc.orgacs.org. Introducing conformational constraints into a peptide structure, through modifications or specific amino acid choices, can significantly impact how it fits into the receptor's binding site. This can lead to enhanced affinity or altered selectivity profiles. While the general principle that molecular conformation influences binding is well-established mpg.denih.govnih.gov, specific research detailing the impact of conformational constraints on this compound's binding affinity and selectivity is not explicitly presented in the available search results.

Mechanistic Insights into Ligand-Receptor Dynamics with this compound

Studies have focused on understanding how "this compound" interacts with its target receptor, the CGRP receptor. This peptide, specifically as "this compound-NH2", has been identified as an antagonist of the CGRP1 receptor. The N-terminal amidated residue is considered essential for high-affinity binding to CGRP1 receptors by CGRP and its analogs google.comgoogle.com. Research has also implicated specific residues within the CGRP sequence, such as R11, R18, T30, V32, S34, and F37, in receptor binding google.comgoogle.com. The peptide sequence this compound has been associated with a Ki value of 0.0200 nM in binding studies to the Calcitonin gene-related peptide type 1 receptor/Receptor activity-modifying protein 1 complex bindingdb.org. Furthermore, it has been shown to have a pIC50 value of 6.15 ± 0.18 in studies involving CGRP analogs rsc.org.

Computational Docking and Molecular Dynamics Simulations of this compound-Receptor Complexes

While direct mentions of computational docking and molecular dynamics simulations specifically for "this compound" in complex with its receptor are not explicitly detailed in the provided search results, the broader context of peptide-receptor interactions often involves these methodologies. For instance, studies on other CGRP analogs have utilized computational approaches to understand binding site interactions and conformational requirements rsc.org. The general understanding of peptide-receptor dynamics, including the role of secondary structures like beta-turns, is often elucidated through simulations, which can predict how ligand-receptor complexes form and evolve over time rsc.orgresearchgate.net.

Mutagenesis Studies to Map Critical Receptor Interaction Sites for this compound

Mutagenesis studies have been instrumental in identifying critical residues for receptor interaction. For CGRP and its analogs, specific amino acid substitutions have been explored to understand their impact on binding affinity and receptor activation google.comgoogle.com. For example, mutations at positions R11, R18, T30, V32, S34, and F37 have been implicated in receptor binding google.comgoogle.com. The peptide "this compound-NH2" itself represents a specific sequence that has been studied in the context of CGRP receptor antagonism, and variations or modifications of this sequence would fall under mutagenesis studies aimed at mapping interaction sites google.comgoogle.comrsc.orgmpg.de. For instance, studies have explored exchanging residues like Pro29 with Ala29 to analyze the effect of hydrophobic interactions and secondary structure stabilization on affinity mpg.de.

Theoretical Frameworks for Protein-Ligand Association Kinetics Applied to this compound Systems

Theoretical frameworks for protein-ligand association kinetics are crucial for understanding the dynamic aspects of binding. While specific kinetic studies on "this compound" are not extensively detailed, the field of peptide-receptor interactions, particularly for CGRP antagonists, often involves analyzing binding rates (kon) and dissociation rates (koff) to characterize the interaction bindingdb.org. The BindingDB database lists affinity data, including Ki values, which are derived from kinetic or equilibrium binding experiments, providing insights into the association and dissociation characteristics of ligands like "this compound" with their targets bindingdb.org. The study of peptide secondary structures, such as beta-turns, and their role in molecular recognition is also underpinned by theoretical frameworks that explain how these conformations influence binding kinetics and affinity rsc.orgresearchgate.net.

Advanced Peptidomimetic Design Principles and Applications of Fvptdvgpfaf Analogues

Rational Design of Azapeptide Analogues for Optimized Molecular Recognition

The design of peptidomimetics often involves modifying the peptide backbone to improve pharmacological properties. Aza-peptides, where an alpha-carbon is replaced by a nitrogen atom, are particularly valuable as they can induce specific secondary structures, such as beta-turns, which are often critical for molecular recognition acs.orgnih.govacs.orgmpg.denih.govresearchgate.net.

Strategies for Modulating FVPTDVGPFAF's Affinity and Specificity via Backbone Modifications

The incorporation of aza-amino acids into the this compound sequence has been a key strategy to modulate its affinity and specificity for the CGRP receptor. Aza-peptides are known to exhibit a propensity for adopting beta-turn conformations acs.orgnih.govacs.orgmpg.denih.govresearchgate.net. This conformational bias can be exploited to stabilize the bioactive conformation of the peptide, thereby enhancing its interaction with the target receptor. A general Fmoc-protection protocol for the stepwise solid-phase synthesis of aza-peptides has been developed, enabling the efficient introduction of various aza-amino acid residues with aliphatic and aromatic side chains acs.orgnih.govacs.orgmpg.denih.gov. These modifications allow for systematic probing of the role of specific conformations in peptide activity. For instance, studies have shown that the hydrophobicity index of CGRP antagonists correlates with their selectivity for human CGRP receptors nih.gov.

Table 1: Impact of Aza-Amino Acid Modifications on Peptide Conformation and Activity

Peptide/AnalogueModification TypeObserved Conformational PropensityImpact on Affinity/ActivityRelevant Citation(s)
This compound-NH2Aza-amino acid scanningPropensity for β-turn conformationsProbes importance of β-turns acs.orgnih.govmpg.denih.gov
GHRP-6Aza-Phe4Induces β-turn conformation1000-fold improvement in selectivity for CD36 receptor acs.org
CGRP (8-37)Various backbone modificationsStabilized turn structuresEnhanced antagonism mpg.denih.gov

Engineering Conformationally Rigid this compound Scaffolds for Structure-Activity Relationship Studies

To elucidate the precise structural requirements for CGRP receptor antagonism, researchers have focused on engineering conformationally rigid scaffolds based on the this compound motif mpg.deresearchgate.netnih.govpsu.edunih.gov. Structure-activity relationship (SAR) studies have revealed that the C-terminal segment of CGRP analogues is crucial for promoting affinity, while the N-terminal region is responsible for receptor activation mpg.denih.gov. By introducing conformational constraints, such as specific amino acid substitutions or the incorporation of turn-inducing building blocks, researchers can stabilize the peptide in its bioactive conformation, facilitating detailed SAR studies mpg.deresearchgate.netpsu.edunih.gov. For example, modifications at positions 29 and 34, known to be involved in turn structures, have led to analogues with significantly increased affinity mpg.de. The sequence this compound itself, or closely related analogues, have been studied in this context, with reported pIC50 values indicating potent antagonism acs.orgnih.gov.

Table 2: this compound Analogues and Related CGRP Antagonists for SAR Studies

Peptide/AnalogueKey Structural Modification(s)pIC50 Value (nM)Receptor TargetNotesRelevant Citation(s)
[D31,P34,F35]CGRP27-37Specific amino acid substitutions6.15 ± 0.18CGRP ReceptorHigh-affinity antagonist, highlights importance of specific residues acs.org
This compound-NH2Core sequenceNot specifiedCGRP ReceptorStudied in aza-amino acid scanning acs.orgnih.govmpg.denih.gov
CGRP(8-37)Truncated sequence~1000 nM (KB)CGRP ReceptorPrototypical antagonist, baseline for optimization nih.gov
[N-alpha-benzoyl-His(10)-benzyl]hαCGRP((8-37))N-terminal modifications0.63 nM (KB)Human CGRP ReceptorSignificantly higher affinity for human CGRP receptors nih.gov

This compound-Inspired Peptidomimetics as Probes in Chemical Biology

Peptidomimetics derived from the this compound motif serve as valuable tools in chemical biology for characterizing the CGRP receptor system and understanding the bioactive conformations of endogenous CGRP ligands.

Development of Ligand Probes for CGRP Receptor System Characterization

The CGRP receptor is a complex heterodimer composed of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1), often requiring additional accessory proteins for full functionality nih.goveyewiki.orgscienceofmigraine.comnih.govnih.gov. This compound-inspired peptidomimetics can be synthesized with modifications (e.g., fluorescent tags, radiolabels) to act as specific ligand probes. These probes are essential for studying receptor-ligand interactions, mapping binding sites, and characterizing the functional consequences of CGRP binding nih.govnih.govpsu.edunih.govgoogleapis.com. For instance, radioactive tracers have been developed for competitive binding assays to determine antagonist potency nih.gov. Understanding these interactions is critical for developing selective therapeutic agents.

Informing the Bioactive Conformations of Endogenous CGRP Ligands

The study of this compound analogues, particularly through aza-amino acid scanning, provides critical insights into the bioactive conformations of CGRP and its antagonists acs.orgnih.govacs.orgmpg.denih.govresearchgate.net. These modifications help to stabilize specific secondary structures, such as beta-turns, which are believed to be essential for high-affinity binding and receptor activation acs.orgmpg.depsu.edunih.gov. By mapping which conformational changes in this compound derivatives correlate with enhanced CGRP receptor antagonism, researchers can infer the critical conformations adopted by endogenous CGRP ligands when interacting with their receptor. This knowledge is fundamental for rational drug design, aiming to mimic or block these specific conformations.

Development of Diversified Libraries Based on the this compound Structural Motif

The this compound structural motif serves as a valuable template for the creation of diversified peptidomimetic libraries, a cornerstone of modern drug discovery chemdiv.commedchemexpress.comenamine.net. These libraries are collections of compounds synthesized using combinatorial chemistry or parallel synthesis techniques, allowing for the rapid exploration of chemical space around the core this compound scaffold.

The design of such libraries typically involves systematic variations in amino acid sequences, backbone modifications (e.g., aza-amino acids), and the incorporation of non-peptide elements. This approach aims to generate a broad range of compounds that can be screened for improved potency, selectivity, metabolic stability, and oral bioavailability chemdiv.commedchemexpress.com. By leveraging the knowledge gained from SAR studies of this compound and related compounds, libraries can be rationally designed to target specific features of the CGRP receptor interaction.

Future Directions and Emerging Research Avenues for Fvptdvgpfaf

Innovation in Synthetic Methodologies for Architecturally Complex FVPTDVGPFAF Analogues

The future synthesis of this compound analogues is moving beyond traditional solid-phase peptide synthesis to embrace more complex molecular architectures that can enhance potency, selectivity, and pharmacokinetic properties. A significant area of innovation lies in the incorporation of conformational constraints to better mimic the bioactive conformation of the peptide at its receptor.

One promising approach is the use of aza-amino acids , where the alpha-carbon of an amino acid residue is replaced by a nitrogen atom. acs.org This modification can induce β-turn conformations, which are crucial for the biological activity of many peptides. acs.org Aza-amino acid scanning has been employed to probe the spatial requirements for CGRP antagonism, providing insights for designing more potent this compound analogues. acs.org Another strategy involves the use of constrained amino acid mimics like indolizidin-2-one amino acids to explore the conformational requirements of the C-terminal residues, which are critical for antagonist activity. acs.org

Furthermore, lipidation , the covalent attachment of lipid moieties, is a burgeoning strategy to improve the drug-like properties of peptide antagonists. A novel technique known as Solid-Phase Cysteine Lipidation of a Peptide or Amino Acid (SP-CLipPA) utilizes thiol-ene chemistry for the efficient synthesis of mono-S-lipidated peptides on a solid support. nih.govnih.gov This method offers high conversion rates and simplified purification, making it a valuable tool for creating lipidated this compound analogues with potentially improved in vivo stability and duration of action. nih.gov

Future synthetic endeavors will likely focus on combining these innovative techniques to create highly structured and functionalized this compound analogues. The development of such architecturally complex molecules will be crucial for overcoming the limitations of traditional peptide therapeutics.

Integration of Artificial Intelligence and Machine Learning in this compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design and optimization of peptide-based drugs like this compound. These computational tools can analyze vast datasets of peptide sequences and their biological activities to identify patterns that are not apparent to human researchers. mdpi.comnih.gov

In the context of this compound, AI can be employed to:

Predict Peptide-Receptor Interactions: Machine learning models, including deep learning algorithms, can predict the binding affinity and specificity of novel this compound analogues for the CGRP receptor. mdpi.comscitechdaily.com By analyzing protein structures and known interactions, these models can guide the design of peptides with enhanced binding properties. mdpi.com

Optimize Peptide Sequences: Generative AI models can propose novel peptide sequences with improved efficacy, stability, and other desirable drug-like properties. nih.govnih.gov These models can explore a vast chemical space to design peptides that are more likely to succeed in therapeutic applications. mdpi.com

Predict Clinical Response: In the broader field of CGRP-targeted therapies, machine learning models are already being developed to predict patient responses to anti-CGRP treatments. nih.govresearchgate.net Future iterations of these models could incorporate data from this compound and its analogues to create personalized treatment strategies for migraine and other CGRP-implicated disorders. nih.govresearchgate.netnih.gov

The integration of AI into the drug discovery pipeline promises to accelerate the development of next-generation this compound-based therapeutics by reducing the time and cost associated with traditional trial-and-error approaches. nih.gov

Exploration of this compound-Related Peptidomimetics for Novel Receptor Targets

Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. The exploration of peptidomimetics related to this compound is a critical future direction that could lead to the discovery of novel drugs targeting not only the CGRP receptor but also other related receptors.

The design of this compound-related peptidomimetics will likely involve:

Scaffold Hopping: Replacing the peptide backbone with non-peptidic scaffolds while retaining the key pharmacophoric elements responsible for receptor binding.

Constrained Analogues: As mentioned, incorporating rigid structural motifs like aza-amino acids and other dipeptide surrogates to lock the molecule in its bioactive conformation. acs.org This can lead to increased potency and selectivity.

Chimeric Peptides: Creating hybrid molecules that combine fragments of this compound with sequences from other peptides to explore interactions with different receptor subtypes. Chimeric approaches have been used to develop novel antagonists for receptors related to CGRP, such as adrenomedullin (B612762) receptors. nih.gov

By moving beyond the traditional peptide structure, the development of this compound-related peptidomimetics opens up the possibility of creating orally available drugs with novel mechanisms of action.

High-Throughput Screening and Combinatorial Approaches in this compound Research

High-throughput screening (HTS) and combinatorial chemistry are powerful tools for accelerating the discovery and optimization of drug candidates. researchgate.netnih.gov These approaches enable the rapid synthesis and evaluation of large libraries of compounds, significantly increasing the probability of identifying leads with desired properties. jetir.org

In the context of this compound research, these technologies can be applied to:

Generate and Screen Peptide Libraries: Combinatorial synthesis can be used to create vast libraries of this compound analogues with systematic variations at different amino acid positions. jetir.orgyoutube.com These libraries can then be screened using HTS assays to quickly identify analogues with improved antagonist potency or other desirable characteristics. nih.govst-andrews.ac.uk

Optimize Lead Compounds: Once a promising lead is identified, combinatorial chemistry can be used to generate a focused library of related compounds for structure-activity relationship (SAR) studies. jetir.org This allows for the fine-tuning of the peptide's properties to achieve the optimal balance of potency, selectivity, and stability.

Discover Novel Scaffolds: HTS can be used to screen diverse chemical libraries, including those of small molecules and peptidomimetics, to identify novel scaffolds that can serve as starting points for the design of new CGRP receptor antagonists. nih.gov

Q & A

Basic Research Questions

Q. How can researchers identify gaps in existing literature on Fvptdvgpfaf to formulate a focused research question?

  • Methodological Answer : Conduct a systematic literature review using databases like PubMed, Web of Science, and discipline-specific repositories. Prioritize peer-reviewed articles published in the last decade. Use keyword combinations (e.g., "this compound synthesis," "this compound biological activity") and analyze recurring themes. Tools like VOSviewer can map research trends and highlight understudied areas (e.g., mechanistic studies or toxicity profiles). Ensure alignment with frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine questions .

Q. What are the essential components of a robust methodology for studying this compound’s physicochemical properties?

  • Methodological Answer : Design experiments with controlled variables (e.g., temperature, solvent systems) and replicate measurements to ensure reliability. Use techniques like HPLC for purity analysis, NMR for structural elucidation, and DSC for thermal stability. Document protocols in line with FAIR principles (Findable, Accessible, Interoperable, Reusable), including raw data repositories and metadata standards. Cross-validate results with orthogonal methods to address potential instrument bias .

Q. How should researchers handle contradictory data in preliminary studies on this compound?

  • Methodological Answer : Apply root-cause analysis to identify sources of inconsistency (e.g., batch variability, calibration errors). Use statistical tools like ANOVA or Bayesian inference to assess significance. If contradictions persist, design follow-up experiments with stricter controls (e.g., blinded analyses) or alternative assays (e.g., in vitro vs. in vivo models). Transparently report discrepancies in publications to guide future replication efforts .

Advanced Research Questions

Q. What advanced strategies can address challenges in elucidating this compound’s mechanism of action at the molecular level?

  • Methodological Answer : Employ integrative approaches such as molecular docking simulations paired with mutagenesis studies to validate binding sites. Use CRISPR-Cas9 gene editing to knock out putative targets in cell lines, followed by phenotypic rescue experiments. Combine omics data (proteomics, metabolomics) to map pathway interactions. Ensure computational models are calibrated against experimental data to reduce false positives .

Q. How can interdisciplinary methods enhance the reproducibility of this compound’s pharmacokinetic studies?

  • Methodological Answer : Collaborate with computational chemists to develop physiologically based pharmacokinetic (PBPK) models that account for interspecies differences. Validate models using in vivo data from animal studies and microdosing trials. Standardize protocols for biofluid sampling (e.g., plasma, urine) and storage conditions to minimize pre-analytical variability. Adhere to guidelines like ARRIVE for reporting animal research .

Q. What frameworks are recommended for ensuring ethical and rigorous data management in this compound research?

  • Methodological Answer : Implement a Data Management Plan (DMP) compliant with DFG and Science Europe standards. Specify storage solutions (e.g., institutional repositories, Zenodo), access policies, and retention periods. Use version-control systems (e.g., Git) for code and scripts. For sensitive data, apply anonymization techniques and obtain ethical approval for data-sharing agreements. Regularly audit datasets for compliance with GDPR or equivalent regulations .

Methodological Considerations Table

Research Stage Key Tools/Techniques Best Practices
Literature ReviewVOSviewer, EndNote, PRISMA guidelinesMap trends, use citation managers, avoid bias
Experimental DesignDOE (Design of Experiments), LabChartPre-register protocols, use blinding
Data AnalysisR/Python, GraphPad Prism, MetaboAnalystApply open-source tools, share code repositories
ReproducibilityFAIR principles, ARRIVE guidelinesDocument metadata, cross-validate results

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.